REACTION_CXSMILES
|
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=[C:3](N)[CH:2]=1.N([O-])=O.[Na+].[BrH:19]>O.[Cu](Br)Br>[Br:19][C:3]1[CH:2]=[CH:1][C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[O:6][C:5]=2[CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=2OC3=C(C21)C=CC=C3)N
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
copper bromide
|
Quantity
|
1.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu](Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 15 minutes add the mixture
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
Warm to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extract with dichloromethane
|
Type
|
WASH
|
Details
|
wash sequentially with distilled water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
WASH
|
Details
|
Chromatograph the residue eluting with 8:2 hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |